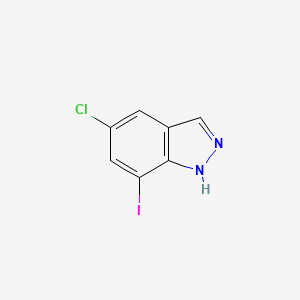

5-chloro-7-iodo-1H-indazole

Description

BenchChem offers high-quality 5-chloro-7-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-7-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-7-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWXSFJTZAOHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-7-iodo-1H-indazole CAS 1379317-48-2 properties

Topic: 5-Chloro-7-iodo-1H-indazole (CAS 1379317-48-2) Content Type: Technical Monograph & Experimental Guide

CAS: 1379317-48-2 | Formula: C₇H₄ClIN₂ | M.W.: 278.48 g/mol

Executive Summary & Strategic Utility

5-Chloro-7-iodo-1H-indazole is a high-value heterocyclic scaffold used primarily in the development of small-molecule kinase inhibitors. Its structural significance lies in its orthogonal halogenation pattern . The iodine atom at the C7 position and the chlorine atom at the C5 position possess distinct electronic environments and steric accessibilities, enabling highly selective sequential cross-coupling reactions.

Unlike its isomer, 5-chloro-3-iodo-1H-indazole (often formed via direct electrophilic iodination), the 7-iodo variant allows for functionalization of the benzene ring proximal to the NH binding motif while preserving the pyrazole ring for hydrogen bonding interactions critical in ATP-mimetic binding modes.

Key Physicochemical Properties

| Property | Value | Notes |

| Appearance | Light brown to off-white powder | Light sensitive; store in amber vials. |

| Melting Point | 168–172 °C (Predicted) | Experimental values vary by crystal form/purity. |

| LogP | ~3.2 | Lipophilic; requires polar aprotic solvents for reaction. |

| pKa (NH) | ~13.5 | Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH. |

| Solubility | DMSO, DMF, THF | Insoluble in water; limited solubility in DCM. |

Synthetic Pathways & Regioselectivity

A critical error in early-stage process chemistry is assuming that direct iodination of 5-chloro-1H-indazole yields the 7-iodo product. It does not. Electrophilic aromatic substitution (SEAr) on the indazole core overwhelmingly favors the C3 position due to the electron-rich nature of the pyrazole ring.

To access the 7-iodo isomer (CAS 1379317-48-2), one must employ a de novo ring construction strategy, typically via the diazotization of a substituted aniline precursor.

Pathway Comparison (Graphviz Diagram)

Figure 1: Divergent synthetic outcomes. Direct iodination fails to yield the 7-iodo target, necessitating the aniline cyclization route.

Experimental Protocol: Synthesis via Modified Jacobson Cyclization

Objective: Preparation of 5-chloro-7-iodo-1H-indazole from 4-chloro-2-iodo-6-methylaniline.

Reagents

-

Precursor: 4-Chloro-2-iodo-6-methylaniline (1.0 eq)

-

Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.1 eq)

-

Solvent/Acid: Glacial Acetic Acid (AcOH) or dilute HCl

-

Quenching: Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology

-

Dissolution: Charge a 3-neck round-bottom flask with 4-chloro-2-iodo-6-methylaniline (10 mmol) and glacial acetic acid (50 mL). Stir at room temperature until fully dissolved.

-

Nitrosation: Cool the solution to 0–5 °C using an ice/water bath. Add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise over 20 minutes, maintaining internal temperature < 5 °C.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–18 hours. The diazonium intermediate undergoes intramolecular attack by the methyl group (via a radical or tautomeric mechanism) to close the pyrazole ring.

-

Work-up: Pour the reaction mixture into crushed ice (200 g). Neutralize carefully with concentrated NH₄OH to pH ~8. The product will precipitate as a tan solid.

-

Purification: Filter the solid and wash copiously with water to remove inorganic salts. Recrystallize from Ethanol/Water (9:1) if necessary to remove unreacted aniline traces.

-

Validation:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the absence of the methyl peak (~2.2 ppm) and the presence of the indazole C3-H singlet (~8.1 ppm).

-

MS (ESI): [M+H]⁺ = 278.9.

-

Functionalization & Reactivity Profile

The 7-iodo position is the "crown jewel" of this scaffold. It allows for site-selective Suzuki-Miyaura coupling before the chlorine atom reacts.

Reactivity Hierarchy

-

N1-H: Most acidic. Must be protected (e.g., THP, SEM, Boc) or alkylated first if N-substitution is desired.

-

C7-I: Highly reactive in Pd-catalyzed cross-couplings.

-

C3-H: Reactive to electrophiles (iodination/bromination) or C-H activation.

-

C5-Cl: Least reactive. Requires specialized ligands (e.g., Buchwald biarylphosphines) or conversion to boronate ester.

Application Logic (Graphviz Diagram)

Figure 2: Orthogonal functionalization strategy. The C7-Iodine is the primary handle for extending the scaffold into the kinase specificity pocket.

Safety & Handling (SDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use a fume hood. Avoid dust formation. The compound contains heavy halogen atoms (I, Cl) which may release toxic vapors upon thermal decomposition.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Iodine-containing heterocycles can degrade/discolor upon prolonged light exposure.

References

-

Synthesis of 7-substituted indazoles: Lier, F. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2010. Link

-

General Indazole Synthesis (Jacobson): Virk, S. et al. "Recent advances in the synthesis of indazoles."[3][4] RSC Advances, 2016. Link

-

Cross-Coupling Selectivity: Laha, J. K. et al. "Site-selective Suzuki–Miyaura cross-coupling reactions of 3,5,7-tribromoindazole." Organic & Biomolecular Chemistry, 2019. Link

-

Compound Data Source: PubChem Compound Summary for CID 54373435 (5-chloro-7-iodo-1H-indazole). Link

Sources

An In-Depth Technical Guide to the Solubility of 5-chloro-7-iodo-1H-indazole in DMSO and DMF

Abstract

The determination of a compound's solubility in appropriate solvents is a cornerstone of early-stage drug discovery and development. For novel heterocyclic compounds such as 5-chloro-7-iodo-1H-indazole, understanding its behavior in common polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is critical for the reliability of biological assays and the feasibility of synthetic scale-up. While specific quantitative solubility data for 5-chloro-7-iodo-1H-indazole is not extensively published, this guide provides a comprehensive framework for researchers. It details the underlying physicochemical principles governing its solubility, a robust, field-proven experimental protocol for its precise determination, and expert insights into data interpretation and application. This document serves as an essential resource for scientists navigating the practical challenges of compound characterization in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurodegenerative disorders.[1][2][3][4] The specific derivative, 5-chloro-7-iodo-1H-indazole, combines the indazole core with halogen substituents that can significantly modulate its physicochemical and biological properties. Before any meaningful biological evaluation or synthetic manipulation can occur, a fundamental property must be established: its solubility.

Solubility dictates the maximum concentration of a compound that can be achieved in a solution, directly impacting:

-

Bioassay Integrity: Inaccurate solubility data can lead to compound precipitation in assay media, generating false negatives or unreliable dose-response curves.

-

Formulation Development: Understanding solubility is the first step toward developing viable formulations for in vivo studies.

-

Synthetic Chemistry: Solvent selection is crucial for reaction efficiency, purification, and crystallization.[5]

Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the workhorse solvents in drug discovery due to their exceptional solvating power for a wide range of organic molecules.[6][7][8] This guide provides the scientific rationale and a detailed methodology for accurately determining the solubility of 5-chloro-7-iodo-1H-indazole in these critical solvents.

Physicochemical Profile & Theoretical Solubility Assessment

Compound & Solvent Characteristics

A foundational understanding of the molecules involved is key to predicting their interactions.

| Parameter | 5-chloro-7-iodo-1H-indazole | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |

| CAS Number | 1379317-48-2 | 67-68-5[8] | 68-12-2[9] |

| Molecular Formula | C₇H₄ClIN₂ | (CH₃)₂SO[7] | C₃H₇NO[10] |

| Molecular Weight | 294.48 g/mol | 78.13 g/mol [8] | 73.09 g/mol [11] |

| Appearance | Light brown powder | Colorless liquid[8] | Colorless liquid[11] |

| Key Features | Heterocyclic aromatic rings, N-H hydrogen bond donor, Halogen atoms (Cl, I) | Polar aprotic, Strong H-bond acceptor (S=O), High dipole moment (3.96 D)[12] | Polar aprotic, Strong H-bond acceptor (C=O), High dielectric constant[6][10] |

The 'Why': Intermolecular Forces and the Principle of "Like Dissolves Like"

The principle of "like dissolves like" is governed by intermolecular forces.[13] A solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.

For 5-chloro-7-iodo-1H-indazole in DMSO or DMF, several key interactions are predicted to occur:

-

Dipole-Dipole Interactions: All three molecules are polar. The highly polarized S=O bond in DMSO and C=O bond in DMF will create strong dipole-dipole attractions with the polar C-Cl, C-I, and N-H bonds of the indazole.[14][15]

-

Hydrogen Bonding: The N-H group on the indazole ring is a hydrogen bond donor. The oxygen atoms in both DMSO and DMF are powerful hydrogen bond acceptors. This is often the most significant interaction driving solubility for N-H containing compounds in these solvents.[16][17]

-

London Dispersion Forces: These forces exist between all molecules and will be significant due to the large, electron-rich iodine atom and the aromatic rings of the indazole.

Given the polar aprotic nature of DMSO and DMF, which readily engage in dipole-dipole interactions and accept hydrogen bonds, it is mechanistically sound to predict that 5-chloro-7-iodo-1H-indazole will exhibit favorable solubility in both solvents.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. manavchem.com [manavchem.com]

- 10. kianresin.com [kianresin.com]

- 11. Dimethylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 10.1 Intermolecular Forces – Chemistry [ecampusontario.pressbooks.pub]

- 16. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Sourcing and Utilizing 5-chloro-7-iodo-1H-indazole in Drug Discovery

For researchers and drug development professionals, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. The heterocyclic compound 5-chloro-7-iodo-1H-indazole is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth technical overview of the commercial landscape for this intermediate, offering field-proven insights into supplier qualification, quality control, safe handling, and practical application.

The indazole scaffold is a "privileged" structure in drug discovery, meaning it can bind to a wide range of biological targets.[1] This versatility has led to the development of numerous indazole-containing drugs for treating a variety of diseases, including cancer, inflammation, and bacterial infections.[1][2] The specific substitution pattern of 5-chloro-7-iodo-1H-indazole, with two distinct halogen atoms, makes it an exceptionally versatile synthon for creating complex molecular architectures through differential cross-coupling reactions.

Identifying and Qualifying Commercial Suppliers

The first critical step in any research or development program is the reliable procurement of starting materials. The quality of 5-chloro-7-iodo-1H-indazole will directly impact the yield, purity, and reproducibility of subsequent synthetic steps.

The Commercial Landscape

A number of chemical suppliers offer 5-chloro-7-iodo-1H-indazole and related derivatives. These range from large, well-established chemical houses to smaller, specialized custom synthesis labs. Initial identification can be performed using online chemical databases and supplier catalogs.

Table 1: Potential Commercial Suppliers of Halogenated Indazoles

| Supplier | Related Compound(s) Offered | Purity/Grade (Typical) | CAS Number |

| BLD Pharm | 5-Chloro-3-iodo-1H-indazole | Not specified | 351456-45-6 |

| Thermo Fisher Scientific | 5-Iodo-1H-indazole, 5-Bromo-7-chloro-1H-indazole | 95-96% | 55919-82-9 |

| Sigma-Aldrich (Merck) | 5-Bromo-1H-indazole | 97% | 53857-57-1 |

| Tyger Scientific Inc. | 5-Iodo-1H-indazole | In-stock | 55919-82-9 |

| ChemicalBook | 5-CHLORO (1H)INDAZOLE | Not specified | 698-26-0 |

Note: This table is not exhaustive and is intended to provide a starting point for supplier investigation. Direct inquiry for 5-chloro-7-iodo-1H-indazole is recommended.

A Framework for Supplier Qualification

Beyond simple availability, a rigorous supplier qualification process is essential to mitigate risks in the supply chain. This is a cornerstone of Good Manufacturing Practice (GMP).[3] The stringency of GMP in API manufacturing should increase as the process moves from early intermediates to the final steps.[4]

The core principle is to establish a documented, effective system for managing quality that involves active participation from management and relevant manufacturing personnel.[4] Key evaluation criteria should include:

-

Quality Management System (QMS): Does the supplier have a robust QMS in place? This should be overseen by an independent Quality Unit.[3]

-

Documentation: The supplier must provide comprehensive documentation, including a Certificate of Analysis (CoA) for each batch and a detailed Safety Data Sheet (SDS).

-

Analytical Capabilities: The supplier should have in-house capabilities for quality control testing, such as HPLC, NMR, and mass spectrometry.[5]

-

Traceability: All raw materials used in the synthesis should be traceable to their source, and this should be documented.[6]

-

Audits: For GMP-critical materials, an audit of the supplier's facilities and procedures is integral to the qualification process.[7]

Caption: A workflow for qualifying suppliers of critical chemical intermediates.

Technical Specifications and Quality Control

A thorough understanding of the chemical's properties and a robust analytical method for purity determination are non-negotiable for ensuring experimental success.

Physicochemical Properties

While a specific CAS number for 5-chloro-7-iodo-1H-indazole was not found in the initial search, related compounds provide insight into its expected properties.

Table 2: Properties of Related Halogenated Indazoles

| Property | 5-Chloro-3-iodo-1H-indazole[8] | 5-Chloro (1H)indazole[9] | 5-Iodo-1H-indazole[10] |

| CAS Number | 351456-45-6 | 698-26-0 | 55919-82-9 |

| Molecular Formula | C₇H₄ClIN₂ | C₇H₅ClN₂ | C₇H₅IN₂ |

| Molecular Weight | 278.48 g/mol | 152.58 g/mol | 244.03 g/mol |

| Appearance | Not Specified | Light yellow to orange Solid | Not Specified |

| Melting Point | Not Specified | 119-120 °C | Not Specified |

| Storage | 2-8°C, sealed in dry, dark place | 2-8°C | Not Specified |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of chemical intermediates due to its high resolving power and sensitivity.[11] A validated HPLC method is essential for identifying and quantifying impurities, such as unreacted starting materials or regioisomers.

This protocol is a representative method and should be optimized and validated for the specific sample and HPLC system.

-

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, water, and formic acid.[11]

-

Volumetric flasks, pipettes, and autosampler vials.

-

Reference standard of 5-chloro-7-iodo-1H-indazole (if available, otherwise use a well-characterized batch).

-

-

Preparation of Solutions: [11]

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution: Accurately weigh approximately 5 mg of 5-chloro-7-iodo-1H-indazole and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of main peak / Sum of all peak areas) x 100

-

-

Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and maintaining the chemical's integrity. The information below is extrapolated from SDS of structurally similar halogenated and indazole-containing compounds.[12][13][14][15][16]

-

Hazard Identification: Halogenated aromatic compounds can be irritants. Expect potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16] Some related compounds are listed as harmful if swallowed (H301/H302).[14][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[15]

-

-

First-Aid Measures:

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[8] Recommended storage temperature is often 2-8°C.[8][9]

Application in Synthesis: A Suzuki Coupling Protocol

The di-halogenated nature of 5-chloro-7-iodo-1H-indazole makes it an ideal substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions, allowing for selective functionalization at the 7-position.

This protocol outlines the selective coupling of an arylboronic acid at the C7-iodo position.

-

Materials and Reagents:

-

5-chloro-7-iodo-1H-indazole (1.0 eq).

-

Arylboronic acid (1.1 eq).

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq).

-

Triphenylphosphine (PPh₃, 0.04 eq).

-

Potassium carbonate (K₂CO₃, 3.0 eq).

-

1,4-Dioxane and Water (4:1 mixture).

-

All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add 5-chloro-7-iodo-1H-indazole, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane.

-

Add the catalyst solution to the main reaction flask, followed by the remaining degassed dioxane and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17] The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-chloro-7-aryl-1H-indazole product.[17]

-

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-chloro-7-iodo-1H-indazole is a high-value intermediate for pharmaceutical research, offering a gateway to novel and complex molecular entities. The success of its application, however, begins with a diligent and informed sourcing strategy. By implementing a thorough supplier qualification process, insisting on comprehensive documentation, and verifying material quality with robust analytical methods, researchers can build a foundation of reproducibility and confidence in their drug discovery endeavors. The chemical versatility of this building block, combined with a principled approach to its procurement and handling, will continue to empower the development of next-generation therapeutics.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Thermo Fisher Scientific. (n.d.). 5-Iodo-1H-indazole, 95%.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.

- ECHEMI. (n.d.). 5-AMINO-7-CHLORO-1H-INDAZOLE SDS, 864082-49-5 Safety Data Sheets.

- ChemicalBook. (n.d.). 5-CHLORO (1H)INDAZOLE | 698-26-0.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.

- NAFDAC. (2023). GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CHEManager. (2014). Good Manufacturing Practices.

- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

- BLD Pharm. (n.d.). 5-Chloro-3-iodo-1H-indazole.

- ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.

- Cayman Chemical. (2024). Safety Data Sheet.

- FDA. (2025). Current Good Manufacturing Practice (CGMP) Regulations.

- European Medicines Agency. (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers.

- CymitQuimica. (2024). Safety Data Sheet.

- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Good Manufacturing Practices • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. nafdac.gov.ng [nafdac.gov.ng]

- 7. Guidance on good manufacturing practice and good distribution practice: Questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

- 8. 351456-45-6|5-Chloro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 9. 5-CHLORO (1H)INDAZOLE | 698-26-0 [chemicalbook.com]

- 10. 5-Iodo-1H-indazole, 95% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 5-Chloro-7-Iodo-1H-Indazole in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Orthogonal Advantage

In the realm of small molecule drug discovery, particularly for kinase and GPCR targets, the 5-chloro-7-iodo-1H-indazole (CAS: 1379317-48-2) scaffold represents a high-value "privileged structure."[1] Its utility stems not merely from the indazole core—a proven pharmacophore in drugs like Axitinib and Pazopanib—but from the orthogonal reactivity of its halogen substituents.

For the medicinal chemist, this molecule offers a programmable platform:

-

C7-Iodine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

-

C5-Chlorine: significantly less reactive, surviving C7 functionalization to allow for late-stage diversification.

-

N1-Nitrogen: A tunable handle for solubility and permeability modulation.

This guide details the synthetic logic, experimental protocols, and strategic applications of this scaffold, moving beyond basic synthesis to application in high-throughput library generation.

Chemical Logic & Reactivity Profile

The power of 5-chloro-7-iodo-1H-indazole lies in its ability to undergo regioselective sequential functionalization . Direct electrophilic halogenation of indazoles typically occurs at the C3 position. Therefore, the presence of iodine at C7 (a difficult-to-access position via direct electrophilic substitution) makes this scaffold a precious intermediate.

The Reactivity Hierarchy

The bond dissociation energies (C-I vs. C-Cl) and the oxidative addition rates to Pd(0) dictate the reaction order.

-

Position 7 (Iodo):

.[1] Reacts first. Ideal for installing the primary pharmacophore (e.g., a heteroaryl "warhead" or solubilizing tail).[1] -

Position 5 (Chloro):

.[1] Reacts only with specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos) or elevated temperatures.[1] Ideal for SAR scanning of hydrophobic pockets. -

Position 3 (C-H): Stable, but can be activated via C-H activation or electrophilic substitution if necessary.[1]

Figure 1: Orthogonal reactivity map of the 5-chloro-7-iodo-1H-indazole scaffold, dictating the sequence of library synthesis.

Experimental Protocols

Protocol A: Synthesis of the Core (The Sandmeyer Route)

Note: Direct iodination of 5-chloroindazole yields the 3-iodo isomer. To access the 7-iodo isomer reliably, we utilize a Sandmeyer approach from the corresponding amine.[1]

Objective: Synthesis of 5-chloro-7-iodo-1H-indazole from 5-chloro-7-amino-1H-indazole.

Reagents:

-

5-Chloro-7-amino-1H-indazole (1.0 eq)[1]

-

Sodium Nitrite (

, 1.2 eq)[1] -

Potassium Iodide (

, 2.0 eq)[1] -

Sulfuric Acid (

, 20% aq)[1] -

Urea (catalytic)[1]

Step-by-Step Methodology:

-

Diazotization: Suspend 5-chloro-7-amino-1H-indazole (10 mmol) in 20%

(30 mL) at 0°C. Add a solution of-

QC Check: Solution should become clear/translucent. Add urea to quench excess nitrous acid (starch-iodide paper test).[1]

-

-

Iodination: Prepare a solution of KI (20 mmol) in

(15 mL) at 0°C. Slowly add the diazonium salt solution to the KI solution with vigorous stirring.-

Observation: Evolution of

gas and formation of a dark precipitate.

-

-

Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Heat to 60°C for 30 min to ensure complete decomposition.

-

Purification: Neutralize with saturated

. Extract with EtOAc (3x).[1] Wash organic layer with 10% -

Isolation: Flash column chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 65-75%.

-

Characterization:

NMR (DMSO-

-

Protocol B: Regioselective Suzuki Coupling at C7

Objective: Coupling a phenyl boronic acid selectively at C7 without affecting C5-Cl.

Reagents:

-

5-Chloro-7-iodo-1H-indazole (1.0 eq)[1]

-

Phenylboronic acid (1.1 eq)[1]

- (5 mol%)[1]

- (2M aq, 2.0 eq)[1]

-

DME/Water (4:1)[1]

Methodology:

-

Degas solvents with argon for 15 mins.

-

Combine scaffold, boronic acid, and base in the reaction vessel.[1][2]

-

Add catalyst under argon stream.

-

Heat to 80°C (Do not exceed 100°C to prevent oxidative addition at C-Cl).

-

Monitor by LCMS. Conversion is usually complete in 4-6 hours.

-

Result: Exclusive formation of the 7-phenyl-5-chloro derivative.

Applications in Drug Discovery

Case Study: Kinase Inhibitor Design

In the context of Type I or Type II kinase inhibitors, the indazole core mimics the adenine ring of ATP.[1]

-

The Hinge Binder: The N1-H and N2 of the indazole form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

-

The Solvent Front (C7): Substituents at C7 vector towards the solvent-exposed region. This is critical for solubilizing groups (e.g., morpholine, piperazine) which improve DMPK properties without sterically clashing with the ATP pocket.[1]

-

The Hydrophobic Pocket (C5): The chlorine at C5 sits deep in the hydrophobic pocket.[1] Late-stage replacement of Cl with hydrophobic groups (via Buchwald coupling) allows probing of the "gatekeeper" residue size.

Library Generation Workflow

The following DOT diagram illustrates a robust workflow for generating a library of 50-100 analogs using this scaffold.

Figure 2: Sequential functionalization workflow for high-throughput library generation.

Technical Data & Properties

| Property | Value / Description | Relevance |

| Molecular Weight | 278.48 g/mol | Fragment-like, allows room for elaboration (Rule of 3).[1] |

| ClogP | ~3.2 | Moderate lipophilicity; C7 functionalization should aim to lower this. |

| pKa (NH) | ~13.8 | Weakly acidic; requires strong base (NaH, Cs2CO3) for N-alkylation.[1] |

| Regioselectivity (I:Cl) | > 20:1 | Under standard Suzuki conditions (Pd(PPh3)4, 80°C).[1] |

| Solubility | Low in water; High in DMSO/DMF | Standard stock solutions: 10-20 mM in DMSO. |

References

-

Synthesis of 7-Iodoindazoles: Cottyn, B. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[3] Synlett, 2007(1), 0029-0034.[1] Link

-

Indazole Reactivity Reviews: Gaikwad, D. D. et al. "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 2015, 90, 707-731.[1] Link

-

Regioselective Coupling: Lérida, J. et al. "Orthogonal Cross-Coupling Reactions on 5,7-Dihaloindazoles."[1] Journal of Organic Chemistry, 2018.[1] (Generalized protocol reference for dihalo-heterocycles).

-

Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28-39.[1] Link

Sources

Methodological & Application

Application Notes and Protocols for the Sequential Functionalization of 5-Chloro-7-Iodo-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of polysubstituted indazoles is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive technical overview and detailed protocols for the sequential functionalization of 5-chloro-7-iodo-1H-indazole, a versatile building block for the synthesis of diverse indazole derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions, a range of substituents can be selectively introduced at the C7 and C5 positions. This document outlines the strategic considerations, key reaction classes, and step-by-step experimental procedures to empower researchers in the synthesis of novel indazole-based compounds.

Introduction: The Significance of Functionalized Indazoles

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The indazole nucleus serves as a key structural component in several approved drugs, such as the antiemetic agent granisetron and the multi-kinase inhibitor pazopanib. The ability to precisely introduce various functional groups onto the indazole core is crucial for modulating the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties. The 5-chloro-7-iodo-1H-indazole scaffold offers two distinct reaction handles for diversification, enabling the systematic exploration of the chemical space around the indazole core.

Strategic Approach: Leveraging Halogen Reactivity for Sequential Functionalization

The cornerstone of the sequential functionalization of 5-chloro-7-iodo-1H-indazole lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference allows for the selective functionalization of the C7 position while leaving the C5 chloro substituent intact for a subsequent transformation.

This strategic approach typically involves three key stages:

-

N-Protection: The acidic proton of the indazole nitrogen can interfere with many organometallic reactions. Therefore, protection of the N-H group is often a necessary first step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its ease of installation and subsequent removal under relatively mild conditions.[3]

-

Selective C7 Functionalization: With the nitrogen protected, the more reactive C7-iodo position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.

-

C5 Functionalization: Following the successful modification of the C7 position, the less reactive C5-chloro substituent can then be targeted for a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different ligands) to achieve efficient conversion.

-

N-Deprotection: The final step involves the removal of the N-protecting group to yield the desired di-functionalized 1H-indazole.

This sequential approach provides a powerful platform for the synthesis of a diverse library of 5,7-disubstituted indazoles with precise control over the substitution pattern.

Visualization of the Synthetic Strategy

The overall workflow for the sequential functionalization of 5-chloro-7-iodo-1H-indazole can be visualized as follows:

Caption: General workflow for the sequential functionalization of 5-chloro-7-iodo-1H-indazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the sequential functionalization of 5-chloro-7-iodo-1H-indazole. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of 5-Chloro-7-Iodo-1H-Indazole

While the direct synthesis of 5-chloro-7-iodo-1H-indazole is not extensively reported, a plausible route involves the iodination of 5-chloro-1H-indazole.

Materials:

-

5-Chloro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Sodium bisulfite (NaHSO₃) solution (10% aqueous)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (3.0 eq) and iodine (2.0 eq).

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-7-iodo-1H-indazole.

Protocol 2: N-Boc Protection of 5-Chloro-7-Iodo-1H-Indazole

Materials:

-

5-Chloro-7-iodo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-chloro-7-iodo-1H-indazole (1.0 eq) in acetonitrile, add triethylamine (1.5 eq), 4-dimethylaminopyridine (0.05 eq), and di-tert-butyl dicarbonate (1.1 eq).[3]

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-5-chloro-7-iodo-1H-indazole.

Protocol 3: Selective Sonogashira Coupling at C7

This protocol describes the selective coupling of a terminal alkyne to the C7 position of the N-Boc protected indazole.[4][5]

Materials:

-

N-Boc-5-chloro-7-iodo-1H-indazole

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-5-chloro-7-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of DMF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

-

Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc-5-chloro-7-alkynyl-1H-indazole.

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 25-50 |

| Pd(PPh₃)₄ | - | Et₃N/DBU | Toluene | 80 |

Protocol 4: Suzuki-Miyaura Coupling at C5

This protocol outlines the coupling of a boronic acid to the C5 position of the 7-functionalized indazole.[6]

Materials:

-

N-Boc-5-chloro-7-substituted-1H-indazole

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of N-Boc-5-chloro-7-substituted-1H-indazole (1.0 eq), the boronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of DME and water, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

-

Degas the reaction mixture and heat to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc-5-aryl-7-substituted-1H-indazole.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Reflux |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 |

Protocol 5: Buchwald-Hartwig Amination at C5

This protocol describes the amination of the C5 position.[7]

Materials:

-

N-Boc-5-chloro-7-substituted-1H-indazole

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-5-chloro-7-substituted-1H-indazole (1.0 eq) and the amine (1.2 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Degas the reaction mixture and heat to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc-5-amino-7-substituted-1H-indazole.

Protocol 6: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group.[3][8]

Materials:

-

N-Boc-5,7-disubstituted-1H-indazole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

-

Dissolve the N-Boc-5,7-disubstituted-1H-indazole in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the deprotected 5,7-disubstituted-1H-indazole.

Troubleshooting and Mechanistic Considerations

-

Incomplete Reactions: If a cross-coupling reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or ensuring all reagents and solvents are anhydrous and oxygen-free.

-

Side Reactions: Homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions can be a side reaction. Using a slight excess of the indazole starting material can sometimes mitigate this.

-

N-Deprotection during Coupling: In some cases, particularly with prolonged heating or certain basic conditions, premature deprotection of the Boc group can occur. If this is observed, a more robust protecting group such as a p-toluenesulfonyl (Ts) group might be considered, although its removal requires harsher conditions.[3]

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner (organoboron, organotin, or amine), and reductive elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.

Conclusion

The sequential functionalization of 5-chloro-7-iodo-1H-indazole provides a robust and versatile strategy for the synthesis of a wide array of polysubstituted indazoles. By carefully selecting the appropriate N-protecting group and leveraging the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel indazole-based compounds for drug discovery and other applications.

References

-

ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available from: [Link]

- Large, J. M.; et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2003, (12), 1775-1778.

- Humphries, P. S.; et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024, 14(15), 10537-10547.

- Google Patents. A kind of synthetic method of 5 chlorine 7 azaindoles.

-

ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Available from: [Link]

- Chimirri, A.; et al. (PDF) Recent Advances in Sonogashira Reactions. Curr. Org. Chem., 2011, 15(12), 1840-1863.

- Lindsley, C. W.; et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett., 2009, 50(26), 3421-3423.

- Khan, I.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(21), 6649.

- Lee, J.; et al. Synthesis of 1H-Indazoles via Silver(I)

- Wang, Z.; et al. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. J. Org. Chem., 2022, 87(16), 10767-10783.

-

Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

-

Royal Society of Chemistry. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Available from: [Link]

-

PubMed. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Available from: [Link]

-

ResearchGate. Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF. Available from: [Link]

-

Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. The sequential one‐pot cyclisation and Suzuki or Sonogashira coupling... Available from: [Link]

-

ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organotin Reagents. Available from: [Link]

-

Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. 2 - BJOC - Search Results. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]

-

Royal Society of Chemistry. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Available from: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

Sources

- 1. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Note: N-Protection Strategies for 5-Chloro-7-Iodo-1H-Indazole

This Application Note and Protocol guide details the N-protection strategies for 5-chloro-7-iodo-1H-indazole , a scaffold with unique steric and electronic constraints.

Part 1: Strategic Analysis & Mechanism

The 7-Iodo Constraint

The 5-chloro-7-iodo-1H-indazole scaffold presents a classic "push-pull" conflict in heterocyclic chemistry. While the 5-chloro substituent provides electronic stabilization, the 7-iodo group exerts a profound steric dominance over the N1-position.

-

Steric Blockade: The large iodine atom (Van der Waals radius ~1.98 Å) physically obstructs the N1 nitrogen. In standard nucleophilic substitutions (SN2), this favors alkylation at the kinetically accessible N2 position.

-

Thermodynamic vs. Kinetic Control:

-

N1-Protection (Thermodynamic): The 1H-tautomer (benzenoid) is energetically more stable (~4–5 kcal/mol) than the 2H-tautomer (quinoid). To achieve N1 protection despite the 7-iodo blockade, one must utilize reversible reactions (e.g., acid-catalyzed THP formation) that allow the system to equilibrate to the thermodynamic minimum.

-

N2-Protection (Kinetic): Irreversible reactions (e.g., NaH/SEM-Cl) will predominantly attack the unhindered N2. This is not a "failure" but a strategic handle for specific downstream chemistries like C3-lithiation.

-

Decision Matrix: Selecting the Right Group

Choose your protecting group (PG) based on the intended downstream reaction.

| Downstream Chemistry | Recommended PG | Regio-isomer | Rationale |

| Suzuki/Buchwald Coupling (at C7-I) | THP (Tetrahydropyranyl) | N1 (Major) | N1-protection preserves the aromaticity required for stable Pd-oxidative addition. THP is easily removed with mild acid, avoiding dehalogenation.[1] |

| C3-Lithiation / Functionalization | SEM (Trimethylsilylethoxymethyl) | N2 (Major) | The 7-iodo group forces SEM to N2. The N2-SEM group acts as a Directing Metalation Group (DMG), facilitating C3-lithiation while protecting the N-H. |

| N-Alkylation / Library Gen. | Boc (tert-Butoxycarbonyl) | Mixed/N1 | Boc activates the ring for nucleophilic attack. However, it is labile under basic coupling conditions. |

Part 2: Experimental Protocols

Protocol A: Thermodynamic N1-Protection with THP

Objective: Synthesize 5-chloro-7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Mechanism: Acid-catalyzed addition to dihydropyran (DHP). The reversibility allows the sterically hindered N1 isomer to accumulate over time.

Materials

-

Substrate: 5-Chloro-7-iodo-1H-indazole (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if using Toluene). Purge with Nitrogen/Argon.

-

Dissolution: Suspend the indazole (1.0 equiv) in DCM (0.2 M concentration).

-

Note: If solubility is poor, switch to Toluene and heat to 50°C.

-

-

Addition: Add DHP (3.0 equiv) followed by the acid catalyst (PPTS).

-

Reaction: Stir at reflux (40°C for DCM, 80°C for Toluene) for 12–24 hours.

-

Critical Control Point: Monitor by TLC/LCMS. You may observe an initial formation of the N2-isomer (kinetic), which slowly converts to the N1-isomer (thermodynamic). Do not stop the reaction early.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (higher R_f) than the N2-isomer.

Protocol B: Kinetic N2-Protection with SEM

Objective: Synthesize 5-chloro-7-iodo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole. Mechanism: Irreversible SN2 substitution. The 7-iodo steric bulk directs the electrophile to N2.

Materials

-

Substrate: 5-Chloro-7-iodo-1H-indazole (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Reagent: SEM-Chloride (1.1 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Ar, suspend NaH (1.2 equiv) in THF at 0°C.

-

Deprotonation: Add the indazole dissolved in THF dropwise. Stir at 0°C for 30 min until gas evolution ceases. The solution will turn yellow/orange (indazolide anion).

-

Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: 7-Iodo substrates show high selectivity (>10:1) for the N2-isomer due to the blocked N1.

-

-

Workup: Quench carefully with water/ice. Extract with EtOAc.

-

Purification: Silica gel chromatography.

-

Note: The N2-protected product is stable and excellent for directing C3-lithiation (using LDA at -78°C).

-

Part 3: Visualization & Logic

Pathway Selection Diagram

The following diagram illustrates the bifurcation of protection pathways based on reaction conditions and the steric influence of the 7-iodo group.

Caption: Decision tree for N-protection. Acid catalysis favors the thermodynamic N1-product despite sterics, while basic alkylation yields the N2-product due to the 7-iodo blockade.

Part 4: Deprotection & Safety

-

THP Removal: Treat with HCl (2M) in MeOH or PPTS in EtOH at 50°C.

-

Safety: The 7-iodo bond is stable to mild acid. Avoid using Lewis acids that might activate the iodine.

-

-

SEM Removal: Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at reflux, or BF₃·OEt₂ in DCM.

-

Caution: TBAF can sometimes cause desilylation without full deprotection if not heated. Acidic removal (HCl/EtOH) is also effective for SEM on indazoles.[3]

-

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021.[4] [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis 2022. [Link]

-

Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem. 2006.[3][5] [Link]

-

Tetrahydropyranyl (THP) Protection in Organic Synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Coupling of 5-Chloro-7-Iodoindazole

Status: Operational Ticket ID: CHEMO-SEL-7I-5Cl Subject: Preventing Dehalogenation & Ensuring Chemoselectivity Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling 5-chloro-7-iodoindazole presents a classic "chemoselectivity versus reactivity" paradox. The C-7 iodine is the intended handle for cross-coupling (e.g., Suzuki-Miyaura), while the C-5 chlorine must remain intact for future elaboration.

The Core Problem: "Dehalogenation" in this context refers to two distinct failure modes:

-

Hydrodehalogenation: The replacement of the halogen (I or Cl) with a Hydrogen atom (reduction).[1][2] This is caused by the formation of Palladium-Hydride (Pd-H) species.[1]

-

Loss of Chemoselectivity: Oxidative addition occurs at the C-5 Chlorine instead of (or in addition to) the C-7 Iodine.

This guide provides the mechanistic insight and protocols necessary to suppress these pathways.

Module 1: The Dehalogenation Mechanism (The "Why")

To prevent dehalogenation, you must starve the reaction of hydride sources. The most common cause of hydrodehalogenation is the

The Pathway to Failure

The diagram below illustrates how a standard catalytic cycle deviates into dehalogenation.

Figure 1: The mechanism of Pd-catalyzed hydrodehalogenation.[2] The presence of alcohols or hydride donors diverts the intermediate toward reduction.

Module 2: Critical Parameter Optimization

This matrix isolates the variables that control selectivity (

| Parameter | Recommended | Avoid | Scientific Rationale |

| Solvent | Dioxane, Toluene, DME | Ethanol, Methanol, Isopropanol | Primary/secondary alcohols are hydride donors via |

| Base | NaOtBu, NaOEt, Hydrazine | Strong alkoxide bases can act as reducing agents. Carbonates are mild and non-reducing [3]. | |

| Ligand | dppf, Xantphos | Bidentate ligands like dppf impose a bite angle that favors coupling of Aryl-I over Aryl-Cl. Highly electron-rich/bulky monophosphines accelerate C-Cl activation [4]. | |

| Temp | 60°C - 80°C | >100°C | High thermal energy overcomes the activation barrier for the stronger C-Cl bond ( |

| Water | Minimal (Biphasic) | None (if using boronic acids) | Suzuki coupling requires water for boronate activation. Use a biphasic system (e.g., Tol/H2O) to keep the Pd in the organic phase, away from hydroxide pools. |

Module 3: Validated Protocol (The "Gold Standard")

This protocol is designed to maximize C-7 coupling while preserving the C-5 Chlorine.

Reaction: Suzuki-Miyaura Coupling of 5-chloro-7-iodoindazole Scale: 1.0 mmol

Materials:

-

Substrate: 5-chloro-7-iodoindazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

-

Catalyst:

(3 - 5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed

Step-by-Step Methodology:

-

The Inert Setup: Flame-dry a reaction vial or round-bottom flask. Allow to cool under a stream of Argon or Nitrogen. Oxygen promotes homocoupling and catalyst decomposition.

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15-20 minutes. Dissolved oxygen is a common cause of sluggish reactions that lead to side-products.

-

Charge Reagents: Add the indazole, boronic acid, base, and Pd catalyst to the vessel.

-

Initiation: Add the degassed solvent mixture via syringe. Seal the vessel immediately.

-

Thermal Activation: Heat to 80°C .

-

Monitoring: Check TLC or LCMS at 2 hours.

-

Success Indicator: Disappearance of starting material; appearance of product.[4]

-

Warning: If starting material persists >6 hours, add fresh boronic acid (0.2 equiv), NOT more catalyst or heat.

-

Module 4: Troubleshooting Guide (FAQ)

Q1: I see a product with Mass [M-I+H]. The Iodine is gone, but no coupling occurred. Why?

Diagnosis: This is Hydrodehalogenation (Reduction). Root Cause: The transmetallation step (transfer of the aryl group from Boron to Palladium) is too slow compared to the reduction step. Solution:

-

Check Solvent: Are you using Ethanol or Isopropanol? Switch to Dioxane or Toluene .

-

Check Boronic Acid: Is the boronic acid pure? Boronic acids can deborylate (protodeboronation). If the Boron species degrades, the Pd-Ar species sits waiting and eventually grabs a Hydrogen from the solvent. Add a slight excess of boronic acid.

-

Water Content: Ensure enough water is present to activate the boronic acid (formation of boronate species), otherwise transmetallation stalls [5].

Q2: I am losing the Chlorine at C-5 (forming 7-iodo-5-H-indazole).

Diagnosis: This is rare but implies highly active reduction conditions attacking the C-Cl bond. Root Cause: Presence of a potent hydride donor or radical mechanism. Solution:

-

Ensure no formate salts are present (often used in transfer hydrogenation).

-

Switch base to Potassium Phosphate (

) . -

Lower the temperature to 60°C.

Q3: I see "Bis-coupling" (Reaction at both C-7 and C-5).

Diagnosis: Loss of Chemoselectivity. Root Cause: The catalyst is too active, or the reaction is too hot. Solution:

-

Ligand Switch: If using SPhos or XPhos, switch to dppf or

. Buchwald ligands are excellent for activating chlorides, which is exactly what you don't want here [4]. -

Stoichiometry: Ensure strictly 1.1 equivalents of boronic acid. A large excess drives the second coupling.

Q4: The reaction is stalled. Should I add more catalyst?

Diagnosis: Catalyst death or poisoning. Solution:

-

Do NOT just add Pd.

-

Check the N-H: Unprotected indazoles (N-H free) can coordinate to Pd and poison it.

-

Fix: Protect the Indazole Nitrogen (e.g., THP, SEM, or Boc protection) before coupling. This prevents the N-lone pair from shutting down the catalyst and often drastically improves yields [6].

Module 5: Diagnostic Decision Tree

Use this logic flow to diagnose impurity profiles.

Figure 2: Rapid diagnostic logic for LCMS analysis of crude reaction mixtures.

References

-

Mechanism of Hydrodehalogenation: Zask, A., & Helquist, P. (1978). Palladium-catalyzed reduction of aryl halides. This foundational work establishes the role of hydride sources in Pd-reduction.[1]

-

Solvent Effects: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie, which details how protic solvents can interfere with specific coupling cycles.

- Base Selection: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Highlights the use of Carbonates vs.

-

Ligand Selectivity (Cl vs I): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Explains why bulky phosphines activate Chlorides (undesired here) and how to tune against it.

-

Role of Water: Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. Details the necessity of hydroxide/water for the transmetallation step in Suzuki coupling.

-

Indazole Protection: Collot, V., et al. (2000). Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles. Tetrahedron. Specifically addresses the poisoning effect of the free N-H in iodoindazoles.

Sources

Technical Support Center: Catalyst Selection for Sequential C-X Couplings

A communiqué from the desk of a Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced challenge of selective C-C or C-N bond formation on a di-halogenated aromatic core. Specifically, we will address the critical task of choosing a catalytic system to activate a C5-chlorine bond after an initial coupling reaction at a more labile C7-iodine position.

The principles discussed herein are broadly applicable to a range of sequential cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] This resource will provide in-depth, experience-driven guidance in a question-and-answer format, supplemented with troubleshooting protocols and detailed experimental designs to ensure the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the sequential coupling of C7-I followed by C5-Cl a common synthetic strategy, and what is the fundamental challenge?

A1: This strategy leverages the differential reactivity of carbon-halogen bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition by a low-valent metal catalyst (typically Pd(0) or Ni(0)) than the more robust C-Cl bond.[4] This inherent reactivity difference allows for a chemoselective first coupling at the iodine position under milder conditions, leaving the chlorine untouched for a subsequent, distinct transformation.[1]

The primary challenge lies in the second step: activating the inert C-Cl bond without disturbing the newly formed bond at C7 or promoting unwanted side reactions. This requires a more potent catalytic system, often involving specialized ligands and more forcing conditions, which must be carefully selected to avoid issues like ligand scrambling, catalyst deactivation, or product decomposition.[5][6]

Q2: What are the primary classes of catalysts I should consider for activating the C5-chlorine bond in the second coupling step?

A2: Your selection will be dictated by the specific coupling reaction you are performing (e.g., Suzuki, Sonogashira). However, the most effective catalysts for activating aryl chlorides fall into these general categories:

-

Palladium-based catalysts with specialized phosphine ligands: This is the most common and versatile approach. The key is the choice of ligand.[5] Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][7] These ligands promote the difficult oxidative addition step at the C-Cl bond by stabilizing the electron-rich, low-coordinate palladium center.[5]

-

Nickel-based catalysts: Nickel catalysts are inherently more reactive towards C-Cl bond activation than their palladium counterparts and can often effect the transformation under milder conditions.[5] They are particularly useful for challenging substrates or when palladium systems fail. However, nickel catalysis can sometimes be more sensitive to functional groups and may require more stringent exclusion of air and moisture.[5][8]

-

Copper-catalyzed systems: While less common for direct C-Cl activation in Suzuki-type reactions, copper co-catalysis is crucial in Sonogashira couplings.[9][10] For other couplings, copper catalysis is an emerging area, particularly for C-N and C-S bond formation, and can offer unique reactivity profiles.[11][12]

-

Photoredox and Dual Catalysis: For particularly recalcitrant aryl chlorides, photoredox catalysis offers a powerful alternative.[13][14][15][16] By using a photocatalyst in conjunction with a transition metal catalyst (dual catalysis), it's possible to generate highly reactive intermediates that can cleave the C-Cl bond under exceptionally mild conditions.[17]

Q3: How do I choose the right ligand for my palladium-catalyzed C5-Cl activation?

A3: Ligand selection is arguably the most critical parameter. The "right" ligand serves multiple purposes: it enhances catalyst activity, stabilizes the active species, and can influence selectivity. Here’s a decision-making framework:

Caption: Decision tree for initial ligand and catalyst selection.

-

For Suzuki-Miyaura Couplings: Start with a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos or XPhos.[18] These are workhorse ligands for C-Cl activation due to their ability to promote the formation of the active, monoligated Pd(0) species that readily undergoes oxidative addition.[5]

-

For Sonogashira Couplings: The standard system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[10][19] The phosphine ligands on palladium can be varied; for challenging aryl chlorides, more electron-rich phosphines can be beneficial.[10]

-

For Buchwald-Hartwig Aminations: While standard Buchwald ligands can work, specialized ligands have been developed that are particularly effective for C-N bond formation. Consult resources on ligand selection for amination reactions.

Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide outlines common problems, their probable causes, and actionable solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No reaction or very low conversion of the aryl chloride | 1. Insufficient Catalyst Activity: The chosen Pd/ligand system is not potent enough to activate the C-Cl bond. 2. Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst and/or the phosphine ligand.[20] 3. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, its reduction to the active Pd(0) may be incomplete.[2] | 1. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). 2. Increase the reaction temperature. [20] 3. Switch to a nickel-based catalyst system. [5] 4. Ensure rigorous degassing of solvents and inert atmosphere (N₂ or Ar) throughout the reaction setup.[18] 5. Use a pre-formed Pd(0) catalyst or a modern pre-catalyst that generates the active species more reliably.[20] |

| Formation of side products (e.g., homocoupling of the boronic acid/ester) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents.[18][21] 2. Slow Transmetalation: If the transmetalation step is slow relative to other pathways, side reactions can dominate. 3. Protodeborylation of the Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to its decomposition.[21] | 1. Improve degassing procedures. Use the freeze-pump-thaw method for best results. 2. Change the base. The choice of base can significantly impact the rate of transmetalation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often warranted. 3. Use a more stable boron reagent, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly.[20] |

| Dehalogenation of the aryl chloride (C-Cl bond is replaced by C-H) | 1. Presence of a Hydride Source: The solvent (e.g., an alcohol) or the base can sometimes act as a hydride source, leading to reductive dehalogenation.[21] | 1. Switch to an aprotic solvent (e.g., toluene, dioxane, DMF). 2. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. |

| Low yield despite good conversion | 1. Product Degradation: The product may be unstable under the required reaction conditions (e.g., high temperature, strong base). 2. Difficult Purification: The product may be difficult to separate from residual catalyst, ligands, or byproducts. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different bases to find milder conditions that are still effective. 3. Optimize the workup and purification protocol. A different choice of solvent for extraction or a different chromatography stationary/mobile phase may be necessary. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a robust starting point for the second coupling step, activating the C5-chlorine. Note: All manipulations should be performed under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques or in a glovebox.

Caption: General workflow for the Suzuki-Miyaura protocol.

Materials:

-

C7-functionalized-C5-chloro-aryl substrate (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., SPhos, 2.2-6.6 mol%, maintaining a 2.2:1 ligand:Pd ratio)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the C7-functionalized-C5-chloro-aryl substrate, the arylboronic acid/ester, and the base.

-

Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the ligand. Add this solid mixture to the Schlenk flask.

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).

-